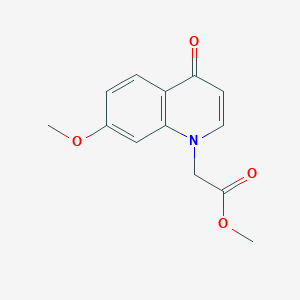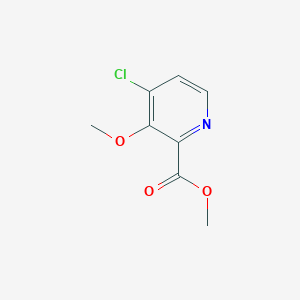![molecular formula C11H20N2O2 B3094275 (1S,4S,5S)-Tert-Butyl 5-Amino-2-Azabicyclo[2.2.1]Heptane-2-Carboxylate CAS No. 1256107-32-0](/img/structure/B3094275.png)
(1S,4S,5S)-Tert-Butyl 5-Amino-2-Azabicyclo[2.2.1]Heptane-2-Carboxylate
Descripción general
Descripción
(1S,4S,5S)-Tert-Butyl 5-Amino-2-Azabicyclo[2.2.1]Heptane-2-Carboxylate, also known as TBAC, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. TBAC belongs to the class of bicyclic compounds, which are known for their diverse biological activities.
Aplicaciones Científicas De Investigación
Synthesis and Molecular Structure
(1S,4S,5S)-Tert-Butyl 5-Amino-2-Azabicyclo[2.2.1]Heptane-2-Carboxylate is utilized in the synthesis of various molecular structures. For instance, it has been involved in the synthesis of conformationally constrained 7-azabicyclo[2.2.1]heptane amino acids, as reported by Hart and Rapoport (1999), which are significant in developing glutamic acid analogues (Hart & Rapoport, 1999). Additionally, it has been synthesized as a chiral cyclic amino acid ester and its structure analyzed using techniques like X-ray diffraction, as demonstrated by Moriguchi et al. (2014) (Moriguchi et al., 2014).
Application in Medicinal Chemistry
This compound finds applications in medicinal chemistry. Kou et al. (2017) described its efficient synthesis and potential as a compact module in medicinal chemistry, highlighting its role in modulating physicochemical and pharmacokinetic properties of drug candidates (Kou et al., 2017).
Role in Peptidomimetics and Conformational Probes
It is instrumental in generating peptidomimetics and conformational probes. Campbell and Rapoport (1996) detailed a method for chirospecific preparation of optically pure 1-carboxy-7-azabicycloheptane amino acids, which are crucial for peptidomimetic generation (Campbell & Rapoport, 1996).
Chemical Transformations and Synthesis
The compound is also notable for its role in various chemical transformations. For example, the research by Onogi et al. (2012) showcased its synthesis through microwave-assisted conditions, demonstrating its versatility in chemical synthesis (Onogi et al., 2012).
Synthesis of Amino Acids and Derivatives
Moreover, it is key in the synthesis of amino acids and their derivatives. The work of Campbell et al. (2009) on the synthesis of benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate using an iodolactamization as a crucial step illustrates its importance in this area (Campbell et al., 2009).
Mecanismo De Acción
Target of Action
The primary targets of (1S,4S,5S)-Tert-Butyl 5-Amino-2-Azabicyclo[22Similar compounds have been found to exhibit potency as nicotinic acetylcholine receptor ligands .
Mode of Action
It’s known that similar compounds interact with their targets, such as the nicotinic acetylcholine receptors, to modulate their activity .
Biochemical Pathways
It’s known that similar compounds can influence a variety of biochemical pathways, including those involved in neurotransmission .
Pharmacokinetics
Similar compounds are known to be absorbed and distributed throughout the body, metabolized, and then excreted .
Result of Action
Similar compounds have been found to have a variety of effects, including inhibiting hiv-1 .
Action Environment
Similar compounds are known to be influenced by factors such as temperature and ph .
Propiedades
IUPAC Name |
tert-butyl (1S,4S,5S)-5-amino-2-azabicyclo[2.2.1]heptane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-6-7-4-8(13)5-9(7)12/h7-9H,4-6,12H2,1-3H3/t7-,8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGLKMYOTFGKEDG-CIUDSAMLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC1CC2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2C[C@H]1C[C@@H]2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-Methyl-1-[3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl]methanamine trifluoroacetate](/img/structure/B3094194.png)
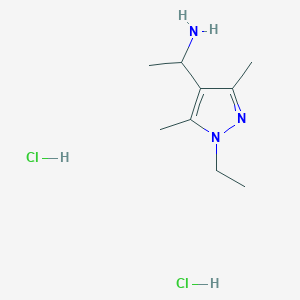



![3-[5-(Chloromethyl)-3-isoxazolyl]pyridine hydrochloride](/img/structure/B3094228.png)

![[(3-Isopropyl-1,2,4-oxadiazol-5-YL)methyl]amine hydrochloride](/img/structure/B3094238.png)
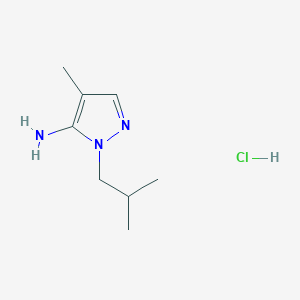
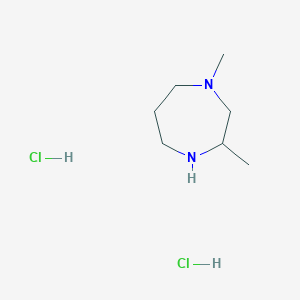
![3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carbohydrazide](/img/structure/B3094256.png)
